1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
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Overview
Description
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, each linked to dimethylphenyl groups at different positions.
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 2,4-dimethylbenzenesulfonyl chloride and 3,4-dimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-[(2,4-Dimethylphenyl)sulfonyl]piperazine: This compound has only one sulfonyl group attached to the piperazine ring, making it less complex and potentially less active in certain applications.
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine: Similar to the previous compound, it has only one sulfonyl group, which may result in different chemical and biological properties.
1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine: This compound has a methyl group instead of a second sulfonyl group, which can significantly alter its reactivity and applications.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-5-8-20(18(4)13-15)28(25,26)22-11-9-21(10-12-22)27(23,24)19-7-6-16(2)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNWTJKVNGCVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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